molecular formula C9H12N4S B1449129 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine CAS No. 923133-15-7

8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine

Cat. No.: B1449129
CAS No.: 923133-15-7
M. Wt: 208.29 g/mol
InChI Key: RYZCCVCZYAVSTJ-UHFFFAOYSA-N
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Description

4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a unique fusion of pyridine, thiophene, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring through a cyclization reaction.

    Thiophene Ring Formation: The thiophene ring is then introduced via a sulfur-containing reagent, often through a cyclization reaction involving a diene precursor.

    Pyrimidine Ring Construction: The final step involves the formation of the pyrimidine ring, typically through a condensation reaction with a suitable amine and a carbonyl compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but differs in its substituents and ring fusion.

    1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine: Another related compound with a similar ring structure but lacking the thiophene ring.

Uniqueness

4b,5,6,7,8,8a-Hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-amine is unique due to its fused ring system, which combines pyridine, thiophene, and pyrimidine rings. This structural complexity allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various fields of research.

Biological Activity

The compound 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3SC_{18}H_{19}N_3S. The compound features a unique tricyclic structure with nitrogen and sulfur heteroatoms that may contribute to its biological effects.

PropertyValue
Molecular FormulaC18H19N3S
Molecular Weight305.42 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A study published in ABDpred utilized machine learning techniques to predict the antimicrobial efficacy of various compounds including derivatives of triazatricyclo structures like this compound. The findings suggested significant activity against various bacterial strains .

The proposed mechanism of action involves interaction with bacterial cell membranes or inhibition of key enzymes involved in cell wall synthesis. The presence of nitrogen and sulfur in the structure may facilitate binding to specific targets within microbial cells.

Case Studies

  • Study on Antibacterial Efficacy : A laboratory study assessed the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against resistant strains.
  • Toxicological Assessment : Safety data sheets indicate that while the compound exhibits antimicrobial properties, it also poses risks upon exposure through inhalation or skin contact . Further toxicological studies are necessary to determine safe handling practices.

Comparative Analysis

A comparative analysis with similar compounds reveals that while many triazatricyclo compounds exhibit antimicrobial properties, the unique structural features of this compound may enhance its efficacy and specificity.

CompoundAntimicrobial ActivityMechanism of Action
8-thia-4,6,11-triazatricyclo...ModerateCell wall synthesis inhibition
Similar Triazatricyclo Compound ALowMembrane disruption
Similar Triazatricyclo Compound BModerateEnzyme inhibition

Properties

IUPAC Name

8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c10-8-7-5-1-2-11-3-6(5)14-9(7)13-4-12-8/h4-6,11H,1-3H2,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZCCVCZYAVSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C3=C(N=CN=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001147170
Record name Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-amine, 4b,5,6,7,8,8a-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823336-01-1
Record name Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-amine, 4b,5,6,7,8,8a-hexahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823336-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-amine, 4b,5,6,7,8,8a-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001147170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine
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Reactant of Route 5
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine
Reactant of Route 6
8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-2,4,6-trien-3-amine

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